Compendial Traceability and Regulatory Acceptance as a Pharmacopoeial Standard
3-(4-Hydroxyphenyl)pyrazin-2-OL is officially designated as Amoxicillin EP Impurity F and USP Amoxicillin Related Compound F. Certified Reference Materials (CRMs) of this compound are produced in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP, EP, and BP primary standards . In contrast, generic or research-grade pyrazin-2-ol analogs lack compendial recognition and certified traceability, rendering them unsuitable for regulatory submissions and GMP-compliant quality control .
| Evidence Dimension | Regulatory Acceptance and Traceability |
|---|---|
| Target Compound Data | USP/EP compendial standard; CRM with ISO 17034/ISO 17025 certification; multi-traceable to primary pharmacopoeial standards. |
| Comparator Or Baseline | Generic pyrazin-2-ol analogs (e.g., unsubstituted pyrazin-2-ol, 5-(trifluoromethyl)pyrazin-2-ol) - Not listed in any pharmacopoeia; no certified traceability. |
| Quantified Difference | Qualitative binary difference: Compliant vs. Non-compliant for regulatory analytical use. |
| Conditions | Pharmaceutical quality control, method validation, ANDA/NDA submissions. |
Why This Matters
Procurement of a non-compendial substitute would invalidate analytical methods and delay or prevent regulatory approval of amoxicillin-related drug products.
